molecular formula C16H14N4O7 B14616205 2,4,6-Trinitrophenol--8-methyl-5,6-dihydroisoquinoline (1/1) CAS No. 60499-16-3

2,4,6-Trinitrophenol--8-methyl-5,6-dihydroisoquinoline (1/1)

Cat. No.: B14616205
CAS No.: 60499-16-3
M. Wt: 374.30 g/mol
InChI Key: DUHWAKLXKSBMFT-UHFFFAOYSA-N
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Description

2,4,6-Trinitrophenol–8-methyl-5,6-dihydroisoquinoline (1/1) is a complex organic compound that combines the properties of 2,4,6-Trinitrophenol and 8-methyl-5,6-dihydroisoquinoline. . 8-methyl-5,6-dihydroisoquinoline is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trinitrophenol typically involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid . The process requires careful control of temperature and concentration to avoid unwanted side reactions and ensure high yield.

For the synthesis of 8-methyl-5,6-dihydroisoquinoline, a common method involves the reduction of 8-methylisoquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions to prevent over-reduction.

Industrial Production Methods

Industrial production of 2,4,6-Trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature . The production of 8-methyl-5,6-dihydroisoquinoline on an industrial scale often employs continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trinitrophenol undergoes various chemical reactions, including:

8-methyl-5,6-dihydroisoquinoline can participate in:

    Hydrogenation: Further reduction to form tetrahydroisoquinoline derivatives.

    Electrophilic substitution: Reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst.

    Substitution: Electrophiles like halogens or nitro groups.

Major Products

    From 2,4,6-Trinitrophenol: Picramic acid, aminophenols.

    From 8-methyl-5,6-dihydroisoquinoline: Tetrahydroisoquinoline derivatives.

Scientific Research Applications

2,4,6-Trinitrophenol is widely used in:

8-methyl-5,6-dihydroisoquinoline finds applications in:

    Pharmaceuticals: As a precursor for the synthesis of various alkaloids and therapeutic agents.

    Organic Synthesis: As an intermediate in the production of complex organic molecules.

Mechanism of Action

The mechanism of action of 2,4,6-Trinitrophenol involves its ability to undergo redox reactions, which can disrupt cellular processes and lead to oxidative stress . It targets enzymes and proteins, altering their function and leading to cellular damage.

8-methyl-5,6-dihydroisoquinoline acts primarily through its interactions with biological receptors and enzymes, modulating their activity and influencing physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Trinitrophenol is unique due to its high acidity and explosive nature, making it valuable in both industrial and research settings . 8-methyl-5,6-dihydroisoquinoline’s reduced state provides distinct reactivity and stability, useful in pharmaceutical synthesis.

Properties

CAS No.

60499-16-3

Molecular Formula

C16H14N4O7

Molecular Weight

374.30 g/mol

IUPAC Name

8-methyl-5,6-dihydroisoquinoline;2,4,6-trinitrophenol

InChI

InChI=1S/C10H11N.C6H3N3O7/c1-8-3-2-4-9-5-6-11-7-10(8)9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3,5-7H,2,4H2,1H3;1-2,10H

InChI Key

DUHWAKLXKSBMFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC2=C1C=NC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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